QO-58

概要

説明

科学的研究の応用

QO 58’s versatility extends across scientific disciplines:

Chemistry: Researchers study its reactivity, stability, and novel derivatives.

Biology: Investigating its effects on ion channels and cellular excitability.

Medicine: Potential applications in treating neuronal hyperexcitability disorders.

Industry: Developing K7 channel modulators for therapeutic use.

作用機序

QO 58 likely interacts with Kv7 channels, altering their gating properties. By shifting voltage-dependent activation curves and affecting deactivation kinetics, it impacts neuronal excitability. Further studies are needed to elucidate the precise molecular targets and signaling pathways involved.

将来の方向性

The future directions for this compound could involve further exploration of its potential applications in the agrochemical and pharmaceutical industries, given the unique properties conferred by its trifluoromethylpyridine group . Further studies could also focus on optimizing the synthesis process and exploring its biological activities.

生化学分析

Biochemical Properties

QO-58 acts as a potent modulator of Kv7 channels, including Kv7.2, Kv7.3, Kv7.4, and Kv7.5. These channels are essential for maintaining the resting membrane potential and controlling the excitability of neurons. This compound increases the current amplitudes of these channels, shifts the voltage-dependent activation curve to more negative potentials, and slows the deactivation of Kv7.2/Kv7.3 currents . By enhancing the activity of these channels, this compound can stabilize neuronal activity and reduce hyperexcitability, which is beneficial in conditions such as epilepsy and neuropathic pain.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in neurons. By modulating Kv7 channels, this compound affects cell signaling pathways that are crucial for neuronal function. The compound’s ability to enhance Kv7 channel activity leads to a reduction in neuronal excitability, which can help prevent excessive firing of neurons. This modulation of cell signaling pathways can also impact gene expression and cellular metabolism, contributing to the overall therapeutic effects of this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the Kv7 channels and enhancing their activity. This binding interaction shifts the voltage-dependent activation of the channels to more negative potentials, making it easier for the channels to open and conduct potassium ions. This results in the stabilization of the resting membrane potential and a reduction in neuronal excitability. Additionally, this compound slows the deactivation of Kv7.2/Kv7.3 currents, prolonging their activity and further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has a half-life of approximately 3 hours in plasma, indicating its stability and sustained activity in vivo . Over longer periods, this compound has been shown to maintain its efficacy in reducing neuronal excitability and managing pain.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces neuronal excitability and alleviates pain without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including potential impacts on other ion channels and cellular processes . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as the nervous system. The transport and distribution of this compound are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the site of action .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its function, as it ensures that the compound interacts with its target channels and exerts its therapeutic effects .

準備方法

Synthetic Routes:: The synthetic route to QO 58 involves several steps, starting from commercially available precursors. While I don’t have specific details on the exact synthetic pathway, organic chemists typically employ a combination of reactions such as condensations, cyclizations, and functional group transformations.

Industrial Production:: For industrial-scale production, QO 58 likely follows a more efficient and scalable process. proprietary information regarding industrial methods remains confidential.

化学反応の分析

QO 58 undergoes various chemical reactions, including oxidation, reduction, and substitution. Let’s explore some key aspects:

Oxidation: QO 58 may be oxidized under specific conditions, leading to the formation of different oxidation states.

Reduction: Reduction reactions can modify the functional groups, affecting its pharmacological properties.

Substitution: Substituting specific atoms or groups can alter QO 58’s activity.

Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides).

Major Products:: The specific products formed during these reactions depend on reaction conditions and regioselectivity. Isolating and characterizing these products would provide valuable insights.

類似化合物との比較

QO 58 stands out due to its unique chemical structure and Kv7 channel modulation. Similar compounds include other Kv7 channel openers or blockers, but QO 58’s distinct features set it apart.

特性

IUPAC Name |

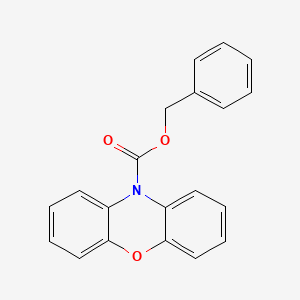

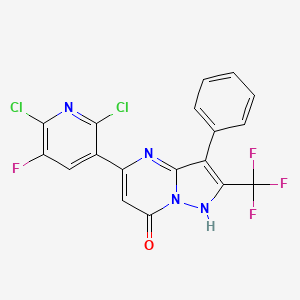

5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8Cl2F4N4O/c19-15-9(6-10(21)16(20)26-15)11-7-12(29)28-17(25-11)13(8-4-2-1-3-5-8)14(27-28)18(22,23)24/h1-7,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLHKPWSDFSDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C4=CC(=C(N=C4Cl)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8Cl2F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)